3,4-Dimethoxy-2-methylpyridine

pKa acid-base behavior ionization

3,4-Dimethoxy-2-methylpyridine (CAS 107512-35-6) is a substituted pyridine derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. The compound features methoxy substituents at the 3- and 4-positions and a methyl group at the 2-position, a substitution pattern that imparts moderate polarity and influences both its chemical reactivity and solubility characteristics.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 107512-35-6
Cat. No. B3069047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-2-methylpyridine
CAS107512-35-6
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC1=NC=CC(=C1OC)OC
InChIInChI=1S/C8H11NO2/c1-6-8(11-3)7(10-2)4-5-9-6/h4-5H,1-3H3
InChIKeyVPGBIRMKRPLRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-2-methylpyridine (CAS 107512-35-6): Structural and Physicochemical Profile


3,4-Dimethoxy-2-methylpyridine (CAS 107512-35-6) is a substituted pyridine derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol . The compound features methoxy substituents at the 3- and 4-positions and a methyl group at the 2-position, a substitution pattern that imparts moderate polarity and influences both its chemical reactivity and solubility characteristics . The compound exists as a colorless to light yellow liquid at room temperature, with a predicted boiling point of 211.7±35.0 °C, a predicted density of 1.042±0.06 g/cm³, and a predicted pKa of 7.85±0.10 .

Why 3,4-Dimethoxy-2-methylpyridine (107512-35-6) Cannot Be Substituted by Generic Analogs


Generic substitution of 3,4-Dimethoxy-2-methylpyridine with other substituted pyridines is precluded by its unique 2,3,4-substitution pattern and specific electronic profile. Even minor positional isomerism or removal of a single substituent substantially alters key physicochemical parameters: for instance, the pKa of the N-oxide derivative (2.80±0.10) differs by over 5 log units from that of the parent compound (7.85±0.10) [1]. Similarly, simple methoxypyridine congeners lack the steric and electronic contributions of the 2-methyl group, which directs electrophilic substitution patterns and modulates nucleophilic reactivity . In regulated pharmaceutical contexts, this compound serves as a specific impurity marker (Pantoprazole Impurity 42), a role that structurally related analogs cannot fulfill due to chromatographic and detection specificity requirements [2]. These cumulative differences—spanning acid-base behavior, reactivity, and analytical identity—render the compound functionally non-interchangeable with its closest available analogs.

Quantitative Differentiation of 3,4-Dimethoxy-2-methylpyridine (107512-35-6) from Closest Analogs


pKa Differential Between Parent Compound and N-Oxide Derivative

The pKa of 3,4-Dimethoxy-2-methylpyridine is 7.85±0.10 (predicted), which is over 5 log units higher than that of its N-oxide derivative 3,4-Dimethoxy-2-methylpyridine N-oxide (CAS 72830-07-0), which has a predicted pKa of 2.80±0.10 [1]. This large difference reflects the strong electron-withdrawing effect of the N-oxide functional group and translates to dramatically different ionization states under physiological and near-neutral conditions, directly impacting solubility, membrane permeability, and chromatographic retention behavior .

pKa acid-base behavior ionization

Lipophilicity (LogP) Comparison with N-Oxide Derivative

The experimental LogP of 3,4-Dimethoxy-2-methylpyridine is 1.40720, compared to 1.44070 for its N-oxide derivative 3,4-Dimethoxy-2-methylpyridine N-oxide (CAS 72830-07-0) [1][2]. The N-oxide exhibits a slightly higher LogP, consistent with the increased polar surface area contributed by the N-oxide oxygen, yet the difference is modest relative to the pKa shift, indicating that lipophilicity remains comparable while ionization behavior diverges dramatically [1].

LogP lipophilicity partition coefficient

Density and Boiling Point Differences Between Parent and N-Oxide

3,4-Dimethoxy-2-methylpyridine exhibits a predicted density of 1.042±0.06 g/cm³ and a predicted boiling point of 211.7±35.0 °C . In contrast, its N-oxide derivative 3,4-Dimethoxy-2-methylpyridine N-oxide (CAS 72830-07-0) has a higher predicted density of 1.11±0.1 g/cm³ and a significantly higher predicted boiling point of 333.6±37.0 °C [1][2]. These differences arise from the additional oxygen atom and the resulting increased molecular weight and enhanced intermolecular interactions in the N-oxide [1].

density boiling point physical properties

Solubility Enhancement via Hydrochloride Salt Formation

The hydrochloride salt of 3,4-Dimethoxy-2-methylpyridine (CAS 1210824-88-6) is explicitly noted to possess enhanced water solubility relative to the free base form (CAS 107512-35-6), a consequence of protonation of the pyridine nitrogen . While quantitative solubility values in water are not reported in the accessible public domain for the free base, the qualitative improvement conferred by hydrochloride salt formation is well-established for pyridine derivatives and is particularly critical for pharmaceutical formulation and aqueous-phase reactions . The free base is described as a liquid with moderate polarity and the capacity for hydrogen bonding .

solubility salt form hydrochloride

Role as Pantoprazole Impurity 42: Analytical Reference Standard

3,4-Dimethoxy-2-methylpyridine is designated as Pantoprazole Impurity 42 and is supplied as a reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications related to Pantoprazole, an H⁺/K⁺-ATPase inhibitor (proton pump inhibitor) [1]. This specific impurity designation is not shared by simpler methoxypyridine analogs such as 2-methoxypyridine, 3-methoxypyridine, or 4-methoxypyridine, which lack the requisite substitution pattern to serve as authenticated Pantoprazole impurities [2].

impurity profiling reference standard Pantoprazole

Steric and Electronic Directing Effects of the 2-Methyl Group

The 2-methyl substituent in 3,4-Dimethoxy-2-methylpyridine introduces steric bulk adjacent to the pyridine nitrogen, which influences the regioselectivity of electrophilic aromatic substitution and nucleophilic addition reactions . In the hydrochloride salt form, the methoxy groups at positions 3 and 4 further induce steric hindrance that directs electrophilic substitution to less hindered positions, such as chlorine addition at position 2 . By contrast, simple methoxypyridines (e.g., 2-methoxypyridine, 3-methoxypyridine, 4-methoxypyridine) lack the combined steric and electronic features of the 2,3,4-substitution pattern, resulting in fundamentally different reaction outcomes and synthetic utility [1].

regioselectivity electrophilic substitution steric hindrance

Validated Research and Industrial Applications for 3,4-Dimethoxy-2-methylpyridine (CAS 107512-35-6)


Pharmaceutical Reference Standard for Pantoprazole Impurity 42

3,4-Dimethoxy-2-methylpyridine is commercially supplied as Pantoprazole Impurity 42, a reference standard compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) of Pantoprazole drug substance and drug product . This application is specific to this compound and cannot be fulfilled by simple methoxypyridine analogs, which are not designated as Pantoprazole impurities [5]. Procurement is essential for generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) or conducting stability-indicating method validation.

Synthetic Intermediate in Pantoprazole Manufacturing

3,4-Dimethoxy-2-methylpyridine serves as a key intermediate or precursor in the multi-step synthesis of Pantoprazole, a widely prescribed proton pump inhibitor . Specifically, it can be elaborated to 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, a direct intermediate in Pantoprazole production . The 2-methyl group and 3,4-dimethoxy substitution pattern are essential structural features that are preserved throughout the synthetic sequence, distinguishing this compound from simpler methoxypyridines that cannot be transformed into the requisite Pantoprazole intermediates .

Precursor for N-Oxide Derivatives with Altered Electronic Profiles

The parent compound can be selectively oxidized to 3,4-Dimethoxy-2-methylpyridine N-oxide (CAS 72830-07-0), a transformation that dramatically alters the electronic and acid-base properties of the molecule—specifically reducing the pKa by approximately 5 log units (from 7.85±0.10 to 2.80±0.10) while minimally affecting lipophilicity (ΔLogP ≈ 0.0335) . This N-oxide derivative is utilized in one-pot syntheses of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which are intermediates for H⁺/K⁺-ATPase inhibitors [5]. Access to the N-oxide via the parent compound enables researchers to explore structure-activity relationships and reaction mechanisms that are inaccessible with simpler pyridine derivatives.

Hydrochloride Salt Form for Aqueous-Phase Applications

For experimental protocols requiring aqueous solubility, the hydrochloride salt of 3,4-Dimethoxy-2-methylpyridine (CAS 1210824-88-6) offers enhanced water solubility relative to the free base (CAS 107512-35-6), a consequence of pyridine nitrogen protonation . This salt form is particularly relevant for biological assays, aqueous-phase synthetic transformations, and pharmaceutical formulation development where the free base's moderate polarity and liquid physical state may present handling or solubility challenges .

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